molecular formula C19H30N2O4 B10880948 3-Methyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]butan-1-one

3-Methyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]butan-1-one

Cat. No.: B10880948
M. Wt: 350.5 g/mol
InChI Key: NTUMFCKMZFENMQ-UHFFFAOYSA-N
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Description

3-METHYL-1-[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a 3,4,5-trimethoxybenzyl group and a butanone moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE typically involves multiple steps, starting with the preparation of the 3,4,5-trimethoxybenzyl chloride. This intermediate is then reacted with piperazine under controlled conditions to form the substituted piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of phase-transfer catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-METHYL-1-[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-1-[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trimethoxybenzyl group is known for its ability to interact with biological membranes and proteins, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-1-[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE is unique due to its combination of a piperazine ring, a trimethoxybenzyl group, and a butanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like 3,4,5-trimethoxybenzyl alcohol or 3,4,5-trimethoxybenzaldehyde .

Properties

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

3-methyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C19H30N2O4/c1-14(2)10-18(22)21-8-6-20(7-9-21)13-15-11-16(23-3)19(25-5)17(12-15)24-4/h11-12,14H,6-10,13H2,1-5H3

InChI Key

NTUMFCKMZFENMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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